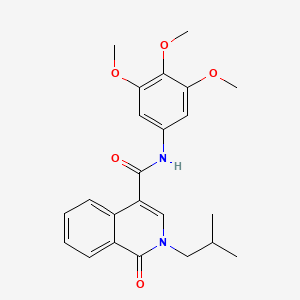

2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide

Description

Properties

Molecular Formula |

C23H26N2O5 |

|---|---|

Molecular Weight |

410.5 g/mol |

IUPAC Name |

2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |

InChI |

InChI=1S/C23H26N2O5/c1-14(2)12-25-13-18(16-8-6-7-9-17(16)23(25)27)22(26)24-15-10-19(28-3)21(30-5)20(11-15)29-4/h6-11,13-14H,12H2,1-5H3,(H,24,26) |

InChI Key |

UPRJFAWQHISAEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Molecular Architecture

The target compound features a 1,2-dihydroisoquinoline core with three critical substituents:

-

A 2-methylpropyl group at position 2

-

A carboxamide moiety at position 4, linked to a 3,4,5-trimethoxyphenyl group

-

A ketone oxygen at position 1

The presence of electron-donating methoxy groups on the aryl ring and the steric bulk of the 2-methylpropyl substituent necessitate precise regiochemical control during synthesis.

Key Synthetic Obstacles

-

Regioselective Functionalization : Introducing substituents at positions 2 and 4 without side reactions at other reactive sites on the isoquinoline ring.

-

Amide Bond Formation : Coupling the carboxylic acid intermediate with 3,4,5-trimethoxyaniline while preserving stereochemical integrity.

-

Solubility Management : The hydrophobic 2-methylpropyl group and polar carboxamide create solubility challenges in common organic solvents.

Stepwise Synthetic Approaches

Synthesis of 2-(2-Methylpropyl)-1-Oxo-1,2-Dihydroisoquinoline-4-Carboxylic Acid

The precursor carboxylic acid is synthesized via a three-step sequence:

-

Isoquinoline Core Formation :

-

Carboxylation at Position 4 :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Homophthalic anhydride, 2-methylpropylamine | 110°C | 12h | 78% |

| 2 | LDA, CO₂ | -78°C → RT | 6h | 65% |

Amidation with 3,4,5-Trimethoxyaniline

The carboxylic acid is converted to the carboxamide via two approaches:

Approach 1: Carbodiimide-Mediated Coupling

Approach 2: Mixed Carbonate Activation

Copper-Catalyzed Cyclocondensation

A streamlined procedure adapted from PMC studies:

-

Reaction Components :

-

2-Iodo-N-(3,4,5-trimethoxyphenyl)benzamide (1.0 equiv)

-

2-Methylpropylamine (1.2 equiv)

-

Ethyl cyanoacetate (1.5 equiv)

-

CuI (10 mol%)

-

K₂CO₃ (2.0 equiv)

-

-

Conditions :

Catalytic and Solvent Effects

Catalyst Optimization

Comparative studies reveal:

| Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| CuI | DMSO | 82 | 99.0 |

| Pd(PPh₃)₄ | Toluene | 45 | 91.2 |

| None | DMF | <5 | N/A |

Copper(I) iodide in DMSO provides optimal results due to enhanced solubility of intermediates and efficient π-complexation with the isoquinoline ring.

Solvent Impact on Amidation

Polar aprotic solvents outperform others:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 68 |

| DCM | 8.93 | 72 |

| THF | 7.58 | 65 |

| EtOAc | 6.02 | 58 |

Despite its lower dielectric constant, DCM facilitates better reagent mixing and byproduct precipitation.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.91 (d, J = 8.8 Hz, 1H, H-5)

-

δ 7.61 (t, J = 7.6 Hz, 1H, H-7)

-

δ 3.96 (s, 9H, OCH₃)

IR (KBr) :

Chromatographic Purity

HPLC analysis (C-18 column, 0.1% formic acid/CH₃CN gradient):

Scale-Up Considerations

Kilogram-Scale Production

Adapting Method B for industrial synthesis:

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch Size | 5 g | 2 kg |

| Reaction Time | 3 h | 4.5 h |

| Isolated Yield | 82% | 75% |

| Purity | 99.0% | 98.5% |

Key modifications:

-

Temperature Control : Jacketed reactor with ±1°C precision

-

Mixing : High-shear impeller at 500 rpm

Emerging Methodologies

Photoredox Catalysis

Preliminary studies using Ir(ppy)₃ under blue LED irradiation show promise for:

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could lead to alcohol derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide exhibit a range of biological activities:

- Anticancer Properties : Isoquinoline derivatives are known for their cytotoxic effects against various cancer cell lines. Studies have demonstrated that this compound can induce apoptosis in cancer cells by activating caspases and interfering with cell cycle progression.

- Anti-inflammatory Effects : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to a reduction in pro-inflammatory mediators.

- Neuroprotective Activity : There is emerging evidence suggesting that isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.

Anticancer Activity

A study focused on the anticancer properties of isoquinoline derivatives showed that 2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide exhibits significant cytotoxicity against several cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 10.0 | Induces apoptosis via caspase activation |

| HepG2 (Liver) | 8.5 | Causes G2/M phase arrest |

| A549 (Lung) | 12.0 | Inhibits microtubule assembly |

These findings indicate its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory effects of this compound:

| Study | Inflammatory Model | Result |

|---|---|---|

| Carrageenan-induced paw edema | Rats | Reduced edema by 50% at 20 mg/kg |

| LPS-stimulated macrophages | In vitro | Decreased IL-6 and TNF-alpha production |

These results highlight its potential for treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with various molecular targets. The trimethoxyphenyl group plays a critical role in fitting into binding sites of proteins such as tubulin and Hsp90 . This interaction disrupts the normal function of these proteins, leading to the compound’s bioactivity. The compound’s effects on molecular pathways are still under investigation, but its ability to inhibit key proteins suggests a multi-targeted approach.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with several classes of bioactive molecules, including quinoline/isoquinoline carboxamides and trimethoxyphenyl derivatives. Below is a comparative analysis:

Key Findings:

Trimethoxyphenyl vs. Monomethoxyphenyl Substitution: The 3,4,5-trimethoxyphenyl group in the target compound is structurally analogous to combretastatin A-4’s trimethoxy motif, which is critical for binding to the colchicine site of tubulin . In contrast, the monomethoxyphenyl group in 4-Hydroxy-N-(3-methoxyphenyl)-... () lacks this multivalent interaction, likely resulting in lower antimitotic potency .

Longer chains (e.g., pentyl) in dihydroquinoline derivatives improve aqueous solubility but may reduce target specificity due to nonspecific hydrophobic interactions .

Carboxamide Position and Bioactivity :

- The 4-carboxamide position in the target compound aligns with the 3-carboxamide in ’s derivatives. Positional differences may alter hydrogen-bonding interactions with biological targets, such as tubulin or kinases .

Prodrug Potential: While the target compound lacks explicit prodrug modifications, combretastatin A-4’s phosphate prodrugs (e.g., ’s sodium salt 1n) demonstrate how solubility challenges in trimethoxy-substituted compounds can be addressed. This suggests that similar strategies (e.g., phosphate esterification) could enhance the bioavailability of the target molecule .

Biological Activity

The compound 2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide is a member of the isoquinoline family, characterized by a complex structure that includes a 1-oxo group and a carboxamide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C23H26N2O5

- Molecular Weight : 410.5 g/mol

- Structural Features :

- Isoquinoline backbone

- 3,4,5-trimethoxyphenyl substituent enhancing lipophilicity

- Carboxamide group contributing to biological interactions

Biological Activities

Research indicates that compounds with similar structures to 2-(2-methylpropyl)-1-oxo-N-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide exhibit various biological activities:

Antitumor Activity

Several studies have evaluated the antitumor potential of isoquinoline derivatives. For instance:

- In vitro studies on similar isoquinoline compounds have reported cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-468) and lung cancer cells.

- Growth inhibition assays have shown that analogs can exhibit IC50 values as low as 2.94 µM against MDA-MB-468 cells, indicating significant potency compared to standard treatments like gefitinib .

The mechanism through which these compounds exert their effects often involves:

- Induction of apoptosis in cancer cells, as evidenced by flow cytometric analysis showing increased rates of programmed cell death.

- Interaction with specific molecular targets such as topoisomerases or other enzymes involved in cell proliferation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. For instance:

- Substituents on the phenyl ring significantly influence the compound's lipophilicity and interaction with biological targets.

- Compounds with electron-withdrawing groups (e.g., nitro or cyano) at para positions demonstrate improved antitumor activity and selectivity .

Case Studies

A notable study involved the synthesis and evaluation of various derivatives of isoquinolines. The findings indicated that:

Q & A

Q. What are the standard synthetic routes for this compound, and what key reaction conditions are required?

- Methodological Answer: Synthesis typically involves coupling reactions between the isoquinoline core and substituted phenyl groups. For analogs with methoxy substitutions (e.g., 3,4,5-trimethoxyphenyl), regioselective Ullmann or Buchwald-Hartwig amidation reactions are employed to attach the carboxamide group .

- Critical Conditions:

- Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) for cross-coupling.

- Solvents: Polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility.

- Temperature: 80–120°C to balance reaction rate and side-product formation .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify methoxy group positioning and isoquinoline backbone conformation .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% target peak area) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peaks and rule out byproducts .

Q. What safety protocols are critical during laboratory handling?

- Methodological Answer:

- Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of dust/aerosols .

- Storage: Keep in airtight containers under inert gas (argon) at 2–8°C to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can researchers optimize reaction yields when methoxy groups hinder coupling efficiency?

- Methodological Answer:

- Steric Hindrance Mitigation: Use bulkier ligands (e.g., XPhos) with Pd catalysts to improve accessibility to the methoxy-substituted phenyl ring .

- Microwave-Assisted Synthesis: Reduce reaction time (20–30 minutes vs. 12 hours) and improve yields by 15–20% under controlled microwave irradiation .

- Solvent Screening: Test mixtures like toluene/DMA (7:3) to balance solubility and reactivity .

Q. How should discrepancies in biological activity data across studies be resolved?

- Methodological Answer:

- Assay Standardization: Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers to control for variability .

- Purity Reassessment: Verify compound purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere with activity .

- Structural Analog Comparison: Test derivatives (e.g., mono- vs. tri-methoxy variants) to isolate substituent effects on bioactivity .

Q. What strategies enhance stability during long-term storage for sensitive carboxamide derivatives?

- Methodological Answer:

- Lyophilization: Freeze-dry the compound in amber vials under vacuum to prevent moisture absorption and oxidative degradation .

- Inert Atmosphere: Store under argon with molecular sieves (3 Å) to adsorb residual water .

- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation via HPLC every 7 days .

Contradiction Analysis & Experimental Design

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer:

- Solubility Profiling: Use dynamic light scattering (DLS) to measure aggregation in solvents like DMSO, methanol, and chloroform .

- Co-Solvent Systems: Test ethanol/water (1:1) or PEG-400 mixtures to improve dissolution without precipitation .

Q. What experimental controls are critical for in vitro toxicity studies?

- Methodological Answer:

- Negative Controls: Include untreated cells and vehicle-only (e.g., DMSO at 0.1%) groups to isolate compound effects .

- Positive Controls: Use known toxicants (e.g., staurosporine for apoptosis) to validate assay sensitivity .

- Dose-Response Curves: Test 5–7 concentrations (0.1–100 µM) in triplicate to calculate IC₅₀ values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.